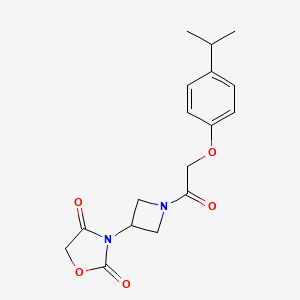

3-(1-(2-(4-Isopropylphenoxy)acetyl)azetidin-3-yl)oxazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-[1-[2-(4-propan-2-ylphenoxy)acetyl]azetidin-3-yl]-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O5/c1-11(2)12-3-5-14(6-4-12)23-9-15(20)18-7-13(8-18)19-16(21)10-24-17(19)22/h3-6,11,13H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEOILQNYUQKLKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OCC(=O)N2CC(C2)N3C(=O)COC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-(4-Isopropylphenoxy)acetyl)azetidin-3-yl)oxazolidine-2,4-dione typically involves multi-step organic reactions. One common method starts with the preparation of the azetidine ring, followed by the introduction of the oxazolidine-2,4-dione moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-(1-(2-(4-Isopropylphenoxy)acetyl)azetidin-3-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound.

Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halides or amines.

Scientific Research Applications

3-(1-(2-(4-Isopropylphenoxy)acetyl)azetidin-3-yl)oxazolidine-2,4-dione has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-(2-(4-Isopropylphenoxy)acetyl)azetidin-3-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to the oxazolidinedione class, which shares structural similarities with thiazolidinediones (e.g., antidiabetic drugs like rosiglitazone) and other 2,4-dione heterocycles. Below is a comparative analysis with key analogs:

Physicochemical and Spectroscopic Data

- However, structurally related oxazolidinediones (e.g., (Z)-5-(4-methoxybenzylidene) derivatives) exhibit melting points in the range of 83–85°C (ethanol recrystallized) .

- Spectral Characterization: ¹H NMR: Oxazolidinediones typically show signals for carbonyl protons (δ 4.0–5.0 ppm) and aromatic protons (δ 6.5–8.0 ppm for phenoxy groups) . LC-MS: Molecular ion peaks align with calculated molecular weights (e.g., [M+H]+ at m/z 400–500 for mid-sized derivatives) .

Key Research Findings and Implications

- Hydrogen Bonding : The oxazolidine-2,4-dione core participates in C=O···H-N and C=O···H-O interactions, critical for crystal packing and supramolecular assembly .

- Bioactivity: Substitutions on the azetidine ring (e.g., 4-isopropylphenoxy) could modulate receptor binding, as seen in related kinase inhibitors with azetidine motifs .

- Stability : Oxazolidinediones are generally stable under physiological conditions but may hydrolyze in strongly acidic/basic environments, necessitating formulation studies .

Biological Activity

The compound 3-(1-(2-(4-Isopropylphenoxy)acetyl)azetidin-3-yl)oxazolidine-2,4-dione is a member of the oxazolidine family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-(1-(2-(4-Isopropylphenoxy)acetyl)azetidin-3-yl)oxazolidine-2,4-dione can be represented as follows:

This structure features an oxazolidine ring, which contributes to its biological properties. The presence of isopropylphenoxy and acetyl groups enhances its lipophilicity and potential interactions with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an antimicrobial, anticancer, and analgesic agent.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of oxazolidines exhibit significant antibacterial effects. For instance, compounds similar to 3-(1-(2-(4-Isopropylphenoxy)acetyl)azetidin-3-yl)oxazolidine-2,4-dione have shown efficacy against both Gram-positive and Gram-negative bacteria.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Strong bactericidal effect | |

| Escherichia coli | Moderate activity | |

| Candida albicans | Antifungal properties |

Anticancer Activity

Studies indicate that oxazolidine derivatives can induce apoptosis in cancer cells. For example, compounds with similar structures have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

| Cancer Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 (Lung cancer) | 15 | Inhibition of growth |

| HepG2 (Liver cancer) | 20 | Induction of apoptosis |

The mechanism by which 3-(1-(2-(4-Isopropylphenoxy)acetyl)azetidin-3-yl)oxazolidine-2,4-dione exerts its biological effects involves several pathways:

- Inhibition of Protein Synthesis : Similar compounds have been shown to inhibit bacterial protein synthesis by targeting the ribosomal subunit.

- Induction of Apoptosis : The activation of caspase pathways in cancer cells leads to programmed cell death.

- Modulation of Ion Channels : Some studies suggest that these compounds may act as sodium channel inhibitors, which is crucial for pain management.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of oxazolidine derivatives found that the compound exhibited a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics against MRSA strains, indicating its potential as a novel antibacterial agent .

Case Study 2: Anticancer Activity

In vitro testing on A549 lung cancer cells revealed that treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls. The mechanism was linked to increased oxidative stress and DNA damage .

Q & A

Q. Q1. What are the key considerations for synthesizing 3-(1-(2-(4-Isopropylphenoxy)acetyl)azetidin-3-yl)oxazolidine-2,4-dione with high purity?

Methodology :

- Stepwise functionalization : Begin with azetidine ring formation, followed by acetylation with 2-(4-isopropylphenoxy)acetic acid. Use triethylamine as a base to deprotonate intermediates and promote nucleophilic substitution .

- Solvent selection : Opt for aprotic solvents (e.g., dichloromethane) to minimize side reactions. Monitor reaction progress via TLC or HPLC.

- Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol to isolate the oxazolidine-2,4-dione core .

Q. Q2. How can the molecular structure of this compound be confirmed experimentally?

Methodology :

- X-ray crystallography : Use SHELX software for structure refinement. Prepare single crystals via slow evaporation in ethanol or DMSO. Analyze bond lengths and angles to validate the azetidine and oxazolidine-dione moieties .

- NMR spectroscopy : Assign peaks using ¹H/¹³C NMR and DEPT-135 experiments. Key signals include:

Advanced Research Questions

Q. Q3. How can researchers optimize reaction conditions to improve yield while minimizing byproducts?

Methodology :

- Design of Experiments (DoE) : Vary temperature (50–100°C), stoichiometry (1:1 to 1:1.2 for acetylating agents), and catalyst loadings (e.g., DMAP). Use response surface methodology to identify optimal parameters .

- Byproduct analysis : Characterize impurities via LC-MS. For example, incomplete acetylation may yield intermediates like 3-(azetidin-3-yl)oxazolidine-2,4-dione. Adjust reaction time or add scavengers (e.g., molecular sieves) to suppress side reactions .

Q. Q4. What strategies resolve contradictions in reported biological activity data for oxazolidine-dione derivatives?

Methodology :

- Cross-validation assays : Compare cytotoxicity (e.g., MTT assay) and enzyme inhibition (e.g., fluorescence polarization) across multiple cell lines (e.g., HEK293 vs. HeLa). For example, conflicting IC₅₀ values may arise from assay-specific interference .

- Structural analogs : Synthesize derivatives (e.g., replacing 4-isopropylphenoxy with 4-fluorophenoxy) to isolate structure-activity relationships (SAR). Reference analogs like 3-(2-(3-bromophenoxy)acetyl)-5,5-diphenylimidazolidine-2,4-dione (Table 1 in ).

Q. Q5. How can computational methods predict the compound’s interaction with biological targets?

Methodology :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., cyclooxygenase-2). Parameterize the force field with partial charges derived from DFT calculations (B3LYP/6-31G*) .

- MD simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex. Analyze hydrogen bonds between the oxazolidine-dione carbonyl and catalytic residues .

Data Contradiction & Validation

Q. Q6. How should researchers address discrepancies in thermal stability data (e.g., melting points)?

Methodology :

- DSC/TGA analysis : Perform differential scanning calorimetry (DSC) under nitrogen to detect polymorphic transitions. Compare with literature values for related compounds, such as 5-methyl-5-(4-phenoxyphenyl)-3-(phenylamino)-1,3-oxazolidine-2,4-dione (mp 254–257°C ).

- Sample purity : Re-purify via preparative HPLC (C18 column, acetonitrile/water) to remove residual solvents or isomers affecting thermal properties .

Advanced Characterization

Q. Q7. What techniques elucidate the solid-state behavior of this compound?

Methodology :

- PXRD : Compare experimental diffractograms with simulated patterns from Mercury software. Identify characteristic peaks (e.g., 2θ = 12.5°, 18.7°) to confirm crystallinity .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) using CrystalExplorer. Reference data from patents on tartrate salt forms (e.g., EP 4 374 877 A2 ).

Safety & Toxicity Profiling

Q. Q8. How can in vitro cytotoxicity assays be designed for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.